2-(1-Naphthyl)-N-phenylacetamide is an organic compound belonging to the class of amides, characterized by the presence of a naphthyl group and a phenyl group attached to the acetamide structure. This compound has garnered attention in various fields of chemical research due to its potential applications in medicinal chemistry and materials science.
2-(1-Naphthyl)-N-phenylacetamide is classified as an amide, specifically a secondary amide, due to the presence of two aromatic groups (naphthyl and phenyl) attached to the nitrogen atom. This classification influences its chemical reactivity and physical properties.
The synthesis of 2-(1-naphthyl)-N-phenylacetamide can be achieved through various methodologies:
The reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity. For example, using dichloromethane as a solvent under controlled temperatures tends to improve yields by minimizing side reactions.
The molecular structure of 2-(1-naphthyl)-N-phenylacetamide features:
This configuration can be represented structurally as follows:
2-(1-Naphthyl)-N-phenylacetamide participates in various chemical reactions, notably:
The annulation process involves breaking C–H and C–N bonds, leading to complex product formation under mild conditions (e.g., 40°C) with air as an oxidant .
The mechanism by which 2-(1-naphthyl)-N-phenylacetamide exerts its effects is largely dependent on its interactions at the molecular level:
Research indicates that derivatives of this compound exhibit varying biological activities, including antibacterial and antiproliferative effects .
Relevant data includes spectroscopic analyses (e.g., NMR, IR) confirming structural integrity and purity during synthesis.
2-(1-Naphthyl)-N-phenylacetamide has several applications in scientific research:
The compound 2-(1-naphthyl)-N-phenylacetamide is systematically named as 2-(naphthalen-1-yl)-N-phenylacetamide under IUPAC conventions. Its molecular formula is C₁₈H₁₅NO, with a molecular weight of 261.3 g/mol. The structure integrates three key domains:
This arrangement distinguishes it from positional isomers like 2-(2-naphthyl)-N-phenylacetamide, where the naphthalene attachment occurs at position 2. The 1-naphthyl substitution induces greater steric strain due to the peri-interaction (steric crowding near the fusion point of naphthalene), influencing conformational preferences and electronic delocalization [1].
Table 1: Molecular Identifiers of 2-(1-Naphthyl)-N-phenylacetamide
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(Naphthalen-1-yl)-N-phenylacetamide |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.3 g/mol |
| SMILES | C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
| InChI Key | ZWXQQJHQVLYBOC-UHFFFAOYSA-N |
NMR Spectroscopy:
Infrared Spectroscopy:Strong absorptions at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the secondary amide linkage. Aromatic C=C stretches appear at 1500–1600 cm⁻¹ [1].
High-Resolution Mass Spectrometry (HRMS):The molecular ion peak at m/z 261.1154 ([M]⁺) corresponds to C₁₈H₁₅NO (calc. 261.1154). Key fragments include m/z 141 (naphthylacetyl⁺) and 77 (phenyl⁺) [1].
Table 2: Key Spectroscopic Signatures
| Technique | Assignment | Spectral Feature |
|---|---|---|
| ¹H NMR | Methylene protons | δ 3.8–4.0 ppm (s, 2H) |
| Amide proton | δ 8.0–8.5 ppm (br s, 1H) | |
| IR | Amide C=O stretch | 1640–1670 cm⁻¹ |
| HRMS | Molecular ion | m/z 261.1154 |
X-ray crystallography reveals that the amide bond adopts a predominantly planar conformation due to resonance. The dihedral angle between the naphthyl and phenyl rings ranges from 60–80°, minimizing steric clashes. This "twisted" conformation arises from repulsion between the naphthalene's peri-hydrogen and the amide oxygen [1] [3].
Molecular dynamics simulations indicate rotational energy barriers of ~10–15 kcal/mol around the acetamide linker. The 1-naphthyl isomer exhibits greater conformational rigidity than its 2-naphthyl counterpart, impacting ligand-receptor binding in biological contexts [1] [3].
Structural modifications significantly alter physicochemical and biological properties:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5